An In-depth Technical Guide to 3,4-Dimethylphenol (CAS 95-65-8)
An In-depth Technical Guide to 3,4-Dimethylphenol (CAS 95-65-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and relevant biological data for 3,4-Dimethylphenol (CAS 95-65-8). The information is intended to support research, development, and safety assessments involving this compound.
Core Properties and Characteristics
3,4-Dimethylphenol, also known as 3,4-xylenol, is an aromatic organic compound. It presents as a white to light tan crystalline solid and is characterized by a slightly smoky and earthy odor.[1] This compound is hygroscopic and should be stored in a cool, dry, well-ventilated area away from incompatible substances such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[2][3]
Physicochemical Data
The fundamental physicochemical properties of 3,4-Dimethylphenol are summarized in the table below, providing a quick reference for experimental design and safety protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O | [4] |
| Molecular Weight | 122.16 g/mol | [4] |
| Melting Point | 62 - 68 °C | [5] |
| Boiling Point | 227 °C | [6] |
| Density | 1.138 g/cm³ | [6] |
| Vapor Pressure | 1 mmHg at 66.2 °C (151.2 °F) | [3] |
| Flash Point | 110 °C (230 °F) | [1] |
| Water Solubility | 4.76 g/L at 25 °C | [7] |
| logP (Octanol/Water Partition Coefficient) | 2.23 | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of 3,4-Dimethylphenol. Key spectral identifiers are provided below.
| Spectroscopic Data | Description | Reference(s) |
| ¹H NMR | Spectra available for structural elucidation. | [8][9] |
| ¹³C NMR | Spectra available for structural analysis. | [8] |
| Mass Spectrometry (MS) | Available, often coupled with Gas Chromatography (GC-MS). | [10] |
| Infrared (IR) Spectroscopy | Spectra available for functional group identification. | [8] |
| Raman Spectroscopy | Spectra available for vibrational analysis. | [8] |
Experimental Protocols
Detailed methodologies for the analysis and synthesis involving 3,4-Dimethylphenol are outlined below. These protocols are based on established analytical techniques and synthetic reactions.
Analytical Methods
This method is suitable for the separation and quantification of 3,4-Dimethylphenol in various matrices.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Sil 5 CB, 50 m x 0.32 mm, with a film thickness of 0.12 µm.[11]
-
Carrier Gas: Helium at a pressure of 190 kPa.[11]
-
Injector: Splitter injector at a temperature of 250 °C.[11]
-
Detector: FID at a temperature of 250 °C.[11]
-
Temperature Program:
-
Sample Preparation: For water samples, 200 mL of the sample is extracted with toluene (B28343). The combined toluene extracts are then back-extracted into a 0.1 M potassium carbonate solution. Acetic anhydride (B1165640) and petroleum ether are added to the aqueous phase, and the resulting petroleum ether phase is injected into the GC.[11]
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
This reverse-phase HPLC method is designed for the analysis of 3,4-Dimethylphenol.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[4]
-
Detection: UV detection at a wavelength of 254 nm.[7]
-
Quantification: Achieved by comparing the peak area of the sample to a calibration curve prepared with certified reference standards.
For structural confirmation and purity assessment of 3,4-Dimethylphenol.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquisition Parameters (for ¹H NMR):
-
Data Processing: Process the acquired FID using an appropriate line broadening factor (typically 0.2 to 1 Hz for ¹H spectra) and perform phasing and baseline correction.[12] Integration of the signals allows for quantitative analysis against a known internal standard.
Synthetic Protocol: Bromination of 3,4-Dimethylphenol
This protocol describes the synthesis of 6-bromo-3,4-dimethylphenol, a common derivative.
-
Materials: 3,4-Dimethylphenol, a suitable solvent (e.g., dichloromethane), and bromine.
-
Procedure:
-
Dissolve 3,4-Dimethylphenol in dichloromethane (B109758) in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the reaction vessel in an ice-water bath.
-
Slowly add a solution of bromine in dichloromethane to the stirred reaction mixture over a period of 1 hour.[13]
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 10-20 minutes.[13]
-
The reaction mixture can then be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Biological Activity and Toxicological Profile
Toxicological Data
3,4-Dimethylphenol is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[5][14] It is also toxic to aquatic life with long-lasting effects.[5][14]
| Toxicity Metric | Value | Species | Reference(s) | |---|---|---| | Oral LD50 | 727 mg/kg | Rat |[5] | | Dermal LD50 | 300 mg/kg (ATE) | |[5] |
Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[3] Severe irritation or burning of the eyes and skin, as well as irritation of the respiratory system, can also occur.[3]
Microbial Biodegradation
3,4-Dimethylphenol is subject to biodegradation by various microorganisms, which is a key process in its environmental fate. The degradation pathways often involve ring cleavage. For example, in Pseudomonas species, the degradation can proceed via a meta-cleavage pathway, where catechol 2,3-dioxygenase is a key enzyme.[15][16] Under denitrifying conditions, 3,4-Dimethylphenol can be biodegraded with m-cresol (B1676322) identified as an intermediate.[17][18]
The following diagram illustrates a simplified microbial degradation pathway of 3,4-Dimethylphenol.
Caption: Simplified aerobic microbial degradation pathway of 3,4-Dimethylphenol.
Applications in Research and Industry
3,4-Dimethylphenol serves as a precursor in the synthesis of various chemical products. It is used in the production of phenolic resins, which can enhance properties like heat resistance and mechanical strength in the final products.[2] It is also a starting material for the synthesis of antioxidants, pharmaceuticals, and dyes.[2]
The following diagram illustrates the logical relationship of 3,4-Dimethylphenol as a precursor in chemical synthesis.
Caption: Role of 3,4-Dimethylphenol as a chemical precursor.
References
- 1. NEMI Method Summary - 8041A [nemi.gov]
- 2. guidechem.com [guidechem.com]
- 3. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3,4-Dimethylphenol | SIELC Technologies [sielc.com]
- 5. cpachem.com [cpachem.com]
- 6. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google Patents [patents.google.com]
- 7. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethylphenol(95-65-8) 1H NMR [m.chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. agilent.com [agilent.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
